Potassium dichromate

Overview

Description

Potassium dichromate (K₂Cr₂O₇) is a hexavalent chromium compound widely recognized for its oxidizing properties. It is commonly used in industrial applications such as leather tanning, metal finishing, and laboratory analyses. In toxicological research, this compound is a well-established genotoxic agent, inducing DNA damage and micronucleus formation due to its ability to generate reactive oxygen species (ROS) and interfere with cellular repair mechanisms .

Preparation Methods

Industrial Preparation from Chromite Ore

The industrial synthesis of potassium dichromate predominantly relies on chromite ore (), a naturally occurring mineral rich in chromium. This method involves a multi-step oxidative roasting process followed by selective precipitation and metathesis reactions .

Oxidative Roasting of Chromite Ore

Chromite ore is finely ground and mixed with excess sodium carbonate () and lime () in a reverberatory furnace. The mixture is heated at elevated temperatures (approximately ) in the presence of air, facilitating the oxidation of chromium(III) to chromium(VI):

2O4 + 8Na2CO3 + 7O2 \rightarrow 8Na2CrO4 + 2Fe2O3 + 8CO2

The product, sodium chromate (), is leached with water to separate soluble chromate from insoluble iron(III) oxide () .

Acidification to Sodium Dichromate

The sodium chromate solution is treated with concentrated sulfuric acid (), lowering the pH and converting chromate () to dichromate ():

2CrO4 + H2SO4 \rightarrow Na2Cr2O7 + Na2SO4 + H2O

Sodium sulfate (), being less soluble, crystallizes out upon concentration, leaving a sodium dichromate () solution .

Metathesis to this compound

This compound is precipitated by adding potassium chloride () to the concentrated sodium dichromate solution:

2Cr2O7 + 2KCl \rightarrow K2Cr2O7 + 2NaCl

The mixture is cooled to crystallize , which is then filtered and purified via recrystallization .

Laboratory Synthesis from Stainless Steel

A less conventional but resourceful method utilizes stainless steel (containing ≥10.5% chromium) as a chromium source. This approach is particularly useful in laboratory settings where chromite ore is unavailable .

Dissolution of Stainless Steel

Stainless steel is dissolved in hot concentrated sulfuric or hydrochloric acid, yielding a dark green solution of chromium(III) ions ():

2SO4 \rightarrow Cr2(SO4)3 + 3SO2 + 6H_2O

Precipitation and Oxidation

Sodium carbonate () is added to neutralize excess acid and precipitate a mixture of chromium(III) hydroxide () and iron(III) hydroxide (). The precipitate is washed and treated with sodium hypochlorite () or potassium hypochlorite () under alkaline conditions, oxidizing to :

3 + 3ClO^- + 4OH^- \rightarrow 2CrO4^{2-} + 3Cl^- + 5H_2O

Acidification and Crystallization

The yellow chromate solution is acidified with sulfuric acid to convert chromate to dichromate. Adding potassium chloride () and concentrating the solution yields crystals .

Synthesis from Chromic Oxide (Cr2O3Cr_2O_3Cr2O3)

Chromic oxide serves as a versatile precursor for this compound synthesis, especially in small-scale preparations4 .

Fusion with Alkali and Oxidizing Agents

A mixture of chromic oxide (), potassium hydroxide (), and potassium nitrate () is heated in a crucible until molten. acts as an oxidizing agent, facilitating the conversion of to :

2O3 + 4KOH + 3KNO3 \rightarrow K2Cr2O7 + 3KNO2 + 2H2O

Leaching and Crystallization

The fused mass is dissolved in water, filtered to remove impurities, and acidified with glacial acetic acid to shift the equilibrium toward dichromate formation. Slow evaporation yields orange-red crystals4 .

Alternative Routes from Chromium Metal

Elemental chromium can be directly oxidized to dichromate through intermediate steps involving chromium(III) compounds .

Formation of Chromium(III) Chloride

Chromium metal reacts with hydrochloric acid to form chromium(III) chloride ():

3 + 3H2

Precipitation of Chromium(III) Hydroxide

Treating with sodium hydroxide () precipitates :

3 + 3NaOH \rightarrow Cr(OH)3 + 3NaCl

Oxidation to Dichromate

The is oxidized in a hypochlorite solution, followed by acidification and potassium salt addition to isolate .

Critical Analysis of Methodologies

Comparative Efficiency and Yield

| Method | Starting Material | Yield (%) | Purity (%) |

|---|---|---|---|

| Chromite Ore | 85–90 | 99.5 | |

| Stainless Steel | Steel Scrap | 70–75 | 95–98 |

| Chromic Oxide | 80–85 | 98–99 | |

| Chromium Metal | 60–65 | 90–95 |

Solubility Considerations

The solubility of in water is temperature-dependent, influencing crystallization efficiency :

| Temperature (°C) | Solubility (g/100 g ) |

|---|---|

| 0 | 4.7 |

| 20 | 12.48 |

| 40 | 25.9 |

| 100 | 100 |

Chemical Reactions Analysis

Types of Reactions: Potassium dichromate primarily undergoes oxidation reactions. It is a strong oxidizing agent and is used to oxidize various organic and inorganic compounds. Some common reactions include:

- Oxidation of primary alcohols to aldehydes and carboxylic acids.

- Oxidation of secondary alcohols to ketones.

- Oxidation of sulfur dioxide to sulfur trioxide.

Common Reagents and Conditions: this compound is often used in acidic conditions, typically with sulfuric acid, to enhance its oxidizing power. The general reaction for the oxidation of alcohols can be represented as: [ 3 RCH_2OH + K_2Cr_2O_7 + 4 H_2SO_4 \rightarrow 3 RCHO + Cr_2(SO_4)_3 + K_2SO_4 + 7 H_2O ] In this reaction, the orange dichromate ion (( Cr_2O_7^{2-} )) is reduced to the green chromium ion (( Cr^{3+} )) .

Major Products: The major products formed from the oxidation reactions include aldehydes, ketones, and carboxylic acids, depending on the type of alcohol being oxidized .

Scientific Research Applications

Leather Tanning

One of the primary uses of potassium dichromate is in the leather tanning industry. It acts as a precursor to potassium chrome alum, facilitating the conversion of animal hides into durable leather. This process enhances the leather's strength and resistance to decay, making it suitable for various products such as shoes, bags, and upholstery .

Pigment Production

This compound is utilized in the production of pigments, particularly chrome yellow and chrome red. These pigments are employed in paints, inks, and plastics due to their vibrant colors and stability . The compound's ability to produce rich hues makes it valuable in artistic and industrial applications.

Cleaning and Etching

Historically, this compound was used to prepare chromic acid for cleaning glassware and etching materials. Although its use has diminished due to safety concerns associated with hexavalent chromium, it remains relevant in specific applications where effective cleaning agents are required .

Construction Industry

In construction, this compound is added to cement to retard setting time and improve density and texture. This application is particularly useful in creating high-quality concrete mixtures that require extended workability .

Analytical Chemistry

This compound serves as a critical reagent in analytical chemistry for volumetric analysis. It is employed in titrations to determine concentrations of various substances, including ferrous salts and iodides . Its oxidizing properties make it an essential tool for quantitative analysis.

Photographic Processes

In photography, this compound is used as an oxidizing agent in developing photographs. It helps harden gelatin films during the printing process, contributing to image clarity and durability .

Environmental and Health Considerations

Despite its utility, this compound poses significant health risks due to its toxic nature. It is classified as a genotoxic carcinogen, leading to strict regulations on its use and disposal . Case studies highlight instances of acute poisoning resulting from accidental ingestion or exposure, underscoring the importance of safety protocols in industries that utilize this compound .

Acute Poisoning Case Study

A notable case involved a 48-year-old man who ingested this compound in a suicide attempt. The study monitored chromium levels during treatment, revealing that only a small fraction of the ingested dose was eliminated through hemodialysis . This case emphasizes the compound's toxicity and the challenges associated with treating poisoning.

Use in Traditional Remedies

Another study reviewed instances of this compound being used in traditional remedies, leading to severe health complications. This highlights the need for increased awareness regarding its dangers, particularly in communities where such practices are prevalent .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Leather Tanning | Precursor for potassium chrome alum | Enhances durability of leather |

| Pigment Production | Chrome yellow and chrome red pigments | Used in paints and plastics |

| Cleaning & Etching | Preparation of chromic acid | Limited use due to safety concerns |

| Construction | Retards cement setting | Improves density and texture |

| Analytical Chemistry | Reagent for volumetric analysis | Essential for quantitative analysis |

| Photography | Oxidizing agent for film development | Enhances image clarity |

Mechanism of Action

Potassium dichromate exerts its effects through its strong oxidizing properties. The dichromate ion (( Cr_2O_7^{2-} )) accepts electrons from other substances, thereby oxidizing them. The reduction of dichromate to chromium (( Cr^{3+} )) involves the transfer of electrons, which facilitates the oxidation of the target compound. This mechanism is particularly effective in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids .

Comparison with Similar Compounds

This section evaluates potassium dichromate’s interactions with selenium compounds (sodium selenite, selenous acid, and sodium selenate) in genotoxicity assays, as documented in recent studies. The focus is on micronucleus (MN) frequency and cytokinesis-block proliferation index (CBPI) changes in TK6 lymphoblastoid cells and human blood lymphocytes.

Genotoxicity and Antigenotoxicity Profiles

Table 1: Effects of this compound and Selenium Compounds in TK6 Cells

Table 2: Cell-Type Specific Responses

Key Findings

Sodium selenite (0.1 μM) mitigated MN formation without worsening CBPI . At 100 μM, this compound induced significant MN formation. Selenous acid (0.1 μM) reduced MN frequency, but higher selenium doses (1 μM) caused excessive toxicity .

Cell-Type Variability: In blood lymphocytes, selenous acid combined with this compound reduced MN frequency, suggesting antigenotoxicity. Conversely, in TK6 cells, sodium selenate was more effective . TK6 cells exhibited heightened sensitivity to selenium compounds alone, with all three compounds increasing MN frequency at higher concentrations .

Inconsistent Antigenotoxicity: Sodium selenite (0.1 μM) reduced MN frequency in TK6 cells when combined with 75 μM this compound but exacerbated toxicity at 25 nM . Additive genotoxicity was observed in TK6 cells with selenous acid and sodium selenite, highlighting concentration-dependent risks .

Mechanistic Insights

- ROS Modulation : Selenium compounds may counteract this compound’s ROS generation at low doses but contribute to oxidative stress at higher concentrations .

- Cellular Proliferation : this compound’s suppression of CBPI (a marker of cell division) was partially reversed by sodium selenite, suggesting protective effects on cell cycle progression .

Biological Activity

Potassium dichromate (K₂Cr₂O₇) is a highly toxic compound widely used in various industrial applications, including leather tanning, wood preservation, and as an oxidizing agent. Its biological activity has garnered significant attention due to its cytotoxic, genotoxic, and mutagenic properties. This article explores the biological effects of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Mechanisms of Toxicity

This compound exerts its toxic effects primarily through oxidative stress and DNA damage. The compound undergoes reduction in biological systems, leading to the generation of reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA. The following mechanisms have been identified:

- Cytotoxicity : this compound induces cell death in various cell lines, notably HepG2 (human liver carcinoma) cells. Studies have reported LD₅₀ values of approximately 8.83 µg/mL for 24 hours and 6.76 µg/mL for 48 hours of exposure, indicating a dose- and time-dependent response to toxicity .

- Genotoxicity : The compound has been shown to cause significant DNA damage as evidenced by increased comet tail lengths in comet assays. For instance, exposure to this compound resulted in mean comet tail lengths ranging from 3.16 to 24.84 microns, compared to control values .

- Lipid Peroxidation : Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, were observed in treated cells (15.9 – 69.9 µM) compared to controls (13 µM), suggesting that oxidative stress plays a crucial role in its toxicity .

Acute Toxicity and Treatment

- Case of Acute Liver Failure : A notable case involved a 16-year-old male who ingested this compound with suicidal intent. He developed acute liver failure within days and required a liver transplant due to irreversible damage. The transplantation was successful despite high serum chromium levels at the time .

- Toxicokinetic Study : In another case study, a 48-year-old man ingested a large dose (22.5 g) of this compound and presented with severe symptoms. Hemodialysis was performed to remove chromium from his system; however, only 0.16% of the ingested dose was eliminated through dialysis over an extended period .

Aquatic Toxicity

This compound has also been studied for its effects on aquatic organisms:

- A study on common carp embryos exposed to various concentrations of this compound revealed increased mortality rates and deformities correlated with higher concentrations. The LC₅₀ values were determined to be 464.91 mg/L after 120 hours and 458.94 mg/L after 48 hours .

- Observations included significant deformities such as bowing of the vertebral column and yolk sac enlargement at elevated concentrations .

Mutagenic Effects

Research has demonstrated that this compound is mutagenic in several test systems:

- In studies involving fish species such as Hypostomus plecotomus, exposure to this compound resulted in increased DNA damage as assessed by the micronucleus test .

- The frequency of mitotic anomalies was significantly higher in groups exposed to this compound compared to controls .

Summary Table of Biological Effects

Q & A

Q. Basic Research: How to standardize potassium dichromate solutions for redox titrations?

Methodological Answer:

this compound solutions are standardized via redox titration using ferrous ammonium sulfate (FAS) or sodium thiosulfate. For FAS:

Acidify the dichromate solution with H₂SO₄ to stabilize Cr₂O₇²⁻.

Add excess FAS and titrate until the orange solution turns green (Cr³⁺).

Calculate molarity using stoichiometry:

For coulometric standardization, use constant-current generation of Fe²⁺ at a platinum cathode, achieving precision of ±0.003% .

Q. Basic Research: What are the optimal conditions for oxidation of alcohols using K₂Cr₂O₇?

Methodological Answer:

Primary alcohols oxidize to carboxylic acids in acidic media (H₂SO₄), while secondary alcohols form ketones. Key steps:

Acidify with H₂SO₄ (pH < 3) to maintain Cr₂O₇²⁻ stability.

Heat under reflux to ensure complete oxidation.

Monitor reaction progress via color change (orange → green).

Advantages over KMnO₄: No cleavage of C-C bonds, compatible with HCl-containing systems .

Q. Advanced Research: How to resolve discrepancies in oxidation efficiency across studies?

Methodological Answer:

Contradictions in oxidation yields often arise from:

- pH variations : Cr₂O₇²⁻ oxidizes more aggressively below pH 2. Validate pH using standardized buffers.

- Impurities : Trace Cl⁻ (e.g., from HCl) can reduce Cr(VI) to Cr(III), altering stoichiometry. Pre-treat solutions with AgNO₃ to precipitate Cl⁻ .

- Temperature control : Ensure consistent heating (e.g., 60–80°C for alcohol oxidations) to avoid side reactions .

Q. Advanced Research: What protocols ensure reproducibility in cytotoxicity assays using K₂Cr₂O₇?

Methodological Answer:

Follow OECD Guideline 212 for embryo toxicity studies:

Prepare K₂Cr₂O₇ solutions in deionized water (0.1–25 µM).

Expose test organisms (e.g., HepG2 cells, fish embryos) for 24–48 hrs.

Calculate LC₅₀ values using probit analysis or nonlinear regression.

Validate with ANOVA and Dunnett’s test (p < 0.05) .

Q. Basic Research: How to quantify organic carbon in soil using K₂Cr₂O₇?

Methodological Answer:

Walkley-Black Method :

Mix soil with K₂Cr₂O₇ and H₂SO₄ to oxidize organic carbon.

Titrate excess dichromate with Fe(NH₄)₂(SO₄)₂·6H₂O.

Calculate % organic carbon:

\text{%C} = \frac{(V_{\text{blank}} - V_{\text{sample}}) \times N_{\text{Fe}} \times 0.003 \times 100}{\text{Soil weight (g)}}

Precision improves with NaI density separation for particulate organic carbon (POC) .

Q. Advanced Research: How to achieve high-precision K₂Cr₂O₇ assays via coulometric titration?

Methodological Answer:

Coulometric Method (Marinenko & Taylor, 1963):

Generate Fe²⁺ ions at a Pt cathode using constant current (e.g., 10 mA).

Titrate K₂Cr₂O₇ until endpoint (potentiometric detection).

Precision: ±0.003% for 0.5 g samples.

Validate with AgNO₃ back-titration .

Q. Advanced Research: How to model non-linear absorbance in K₂Cr₂O₇ solutions?

Methodological Answer:

Extended Bouguer-Lambert-Beer Law:

Where accounts for scattering in turbid solutions (e.g., microalgae suspensions). Calibrate using serial dilutions (0.1–10 mM K₂Cr₂O₇) and validate with R² > 0.99 .

Q. Basic Research: Why is K₂Cr₂O₇ preferred over KMnO₄ in chloride-rich systems?

Methodological Answer:

K₂Cr₂O₇ does not oxidize Cl⁻ to Cl₂ in acidic media, unlike KMnO₄. This avoids interference in titrations (e.g., Mohr’s method for Cl⁻ quantification). Example reaction:

Use 1–2 M H₂SO₄ for optimal stability .

Q. Advanced Research: How to quantify artemisinin derivatives using K₂Cr₂O₇-calibrated LC-HRMS?

Methodological Answer:

Prepare calibration standards with K₂Cr₂O₇ (0.1–100 µg/mL).

Use LC-HRMS with ESI+ mode (m/z 300–350 for artemisinin).

Optimize parameters:

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in acetonitrile/water.

Achieve LOD = 0.01 µg/mL and LOQ = 0.03 µg/mL .

Q. Basic Research: What safety protocols are critical for handling K₂Cr₂O₇?

Methodological Answer:

Properties

IUPAC Name |

dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2K.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUONIBRACKNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

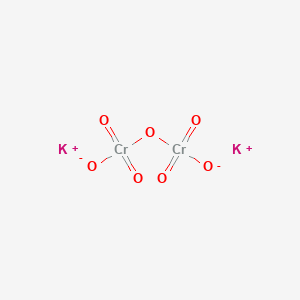

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2Cr2O7, Cr2K2O7 | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_dichromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025948 | |

| Record name | Potassium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium bichromate appears as orange red crystals. Denser than water and soluble in water. No distinctive odor. May severely irritate the eyes and respiratory tract. Avoid contact with organic materials. Noncombustible. Used in pyrotehnic displays with tungsten and iron., Bright orange-red crystals; [ChemIDplus] Sparingly soluble in water at 20 deg C; [ACGIH], ORANGE-TO-RED CRYSTALS. | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 932 °F (NTP, 1992), Decomposes at about 500 °C | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 45,000 mg/L at 25 °C, Solubility in water: 4.9 g/100 cc at 0 °C; 102 g/100 cc at 100 °C; insoluble in alcohol, Saturated aqueous solution contains 4.3% at 0 °C; 11.7% at 20 °C; 20.9% at 40 °C; 50.2% at 100 °C, Solubility in water, g/100ml at 20 °C: 12 (moderate) | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.676 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.676 at 25 °C/4 °C, Crystal system: triclinic pinacoidal, transition to monoclinic at 241.6 °C; not hygroscopic or deliquescent; crystal habit: prismatic; bulk density: 100 lb/cu ft; heat of solution: -62.5 cal/g; specific heat: 0.186 at 16-98 °C; heat of fusion: 29.8 cal/g, 2.7 g/cm³ | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Orange-red triclinic crystals, Bright orange-red crystals | |

CAS No. |

7778-50-9 | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4423S18FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

748 °F (NTP, 1992), 398 °C | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.